molecular formula C9H16ClNO B12275648 1-Azaspiro[4.5]decan-4-one, hydrochloride CAS No. 89732-51-4

1-Azaspiro[4.5]decan-4-one, hydrochloride

Cat. No.: B12275648
CAS No.: 89732-51-4
M. Wt: 189.68 g/mol
InChI Key: FKDFTWZJVXTCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decan-4-one, hydrochloride is a spirocyclic compound that features a unique structural motif. The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[4.5]decan-4-one, hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexanone with an amine under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[4.5]decan-4-one, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-Azaspiro[4.5]decan-4-one, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-4-one, hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, these compounds can block the necroptosis pathway, offering therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

1-Azaspiro[4.5]decan-4-one, hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and its versatile reactivity, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

89732-51-4

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-azaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-4-7-10-9(8)5-2-1-3-6-9;/h10H,1-7H2;1H

InChI Key

FKDFTWZJVXTCCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)CCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.